1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone
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Overview
Description
8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- is a heterocyclic compound that features a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the use of a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like ZnBr2 . The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the bicyclic structure .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals . In the agrochemical industry, it is employed as a raw material for the production of various agrochemicals .
Mechanism of Action
The mechanism of action of 8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- include other bicyclic heterocycles such as 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride and 1,4-diazabicyclo[3.2.1]octane dihydrochloride .
Uniqueness: What sets 8-OXA-3-AZABICYCLO[3.2.1]OCTANE, 3-ACETYL- apart from similar compounds is its specific substitution pattern and the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)9-4-7-2-3-8(5-9)11-7/h7-8H,2-5H2,1H3 |
InChI Key |
WYEHOCMBUGGXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)O2 |
Origin of Product |
United States |
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